4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted with ethoxy (C₂H₅O) and methyl (CH₃) groups at positions 6 and 2, respectively. A piperazine ring is linked via a sulfonyl (-SO₂-) bridge to a 4-chlorophenyl group at position 2. The molecular formula is C₁₇H₂₀ClN₅O₃S (molar mass ~421.88 g/mol).
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-6-ethoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O3S/c1-3-25-17-12-16(19-13(2)20-17)21-8-10-22(11-9-21)26(23,24)15-6-4-14(18)5-7-15/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIXUHOMYXISST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the 4-Chlorophenylsulfonyl Group: The protected piperazine is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to introduce the 4-chlorophenylsulfonyl group.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from ethyl acetoacetate and guanidine. The ethoxy and methyl groups are introduced during this step.
Coupling of the Piperazine and Pyrimidine Rings: The final step involves coupling the piperazine derivative with the pyrimidine derivative under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine has been studied for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions like Alzheimer’s disease where cholinergic deficiency is observed.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives (EP 2 402 347 A1)
Example Compound: 2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine (C₁₈H₂₃ClN₆O₃S₂, molar mass ~470.99 g/mol).
Key Differences :
- The thienopyrimidine core enhances planarity and π-stacking interactions, favoring kinase binding.
- The morpholine group in the derivative improves solubility, whereas the target compound’s ethoxy group may increase lipophilicity.
- Methanesulfonyl in the derivative vs. 4-chlorophenyl-sulfonyl in the target compound alters electronic effects and target selectivity .
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (Acta Cryst. E, 2013)
Molecular Formula : C₁₀H₁₆N₄ (molar mass ~192.26 g/mol).
Key Differences :
Bis-Chloropyrimidine Piperazine Derivative (CAS 339017-81-1)
Example Compound :
4-Chloro-6-{4-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine (C₁₄H₁₆Cl₂N₆S₂, molar mass ~403.35 g/mol).
Key Differences :
- The dimeric structure in the bis-chloropyrimidine may enable dual-target inhibition, whereas the target compound’s asymmetry favors selective binding.
- Methylsulfanyl groups increase hydrophobicity but reduce metabolic stability compared to the target’s ethoxy group .
Research Findings and Implications
- Sulfonylpiperazine vs. Piperidine/Morpholine : Sulfonyl groups improve solubility and hydrogen-bonding capacity, critical for oral bioavailability .
- Chlorophenyl vs.
- Ethoxy vs. Methylsulfanyl : Ethoxy substituents balance lipophilicity and metabolic stability, whereas methylsulfanyl groups may require prodrug strategies to mitigate oxidation .
Biological Activity
The compound 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine is a novel synthetic entity that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 367.89 g/mol. The structure features a pyrimidine ring substituted with an ethoxy group and a piperazine moiety attached to a chlorophenylsulfonyl group, contributing to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antibacterial Activity : Studies have shown that compounds with similar sulfonyl and piperazine structures possess significant antibacterial properties. For instance, derivatives have demonstrated effectiveness against strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Compounds in the same class have shown strong inhibitory activity, making them potential candidates for treating conditions like Alzheimer's disease and urinary tract infections .
- Anticancer Potential : Investigations into the compound's effects on cancer cells have revealed promising results. Similar piperazine derivatives have been noted for their ability to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial in cancer cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : Molecular docking studies suggest that the compound interacts effectively with target proteins involved in enzyme activity and cellular signaling pathways, enhancing its pharmacological effects .
- Binding Affinity : The binding interactions with bovine serum albumin (BSA) indicate a favorable pharmacokinetic profile, which may enhance bioavailability and therapeutic efficacy .
- Inhibition of Key Enzymes : The ability to inhibit AChE suggests potential applications in neurodegenerative diseases, while urease inhibition points to possible use in treating infections .
Case Studies
Several case studies have highlighted the biological activities of related compounds:
- A study evaluated a series of piperazine derivatives for their antibacterial properties, finding that compounds with sulfonyl groups exhibited moderate to strong activity against various bacterial strains .
- Another research focused on the anticancer potential of piperazine derivatives, demonstrating that specific modifications could enhance their effectiveness against breast cancer cells by inhibiting PARP activity .
Data Summary Table
Q & A
Q. What are the key challenges in synthesizing 4-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine, and how can reaction conditions be optimized?
Synthesis of this compound involves multi-step reactions with potential low yields due to steric hindrance from the sulfonyl and piperazine groups. For example, analogous syntheses (e.g., AZD8931) required 11 steps with 2–5% yields, highlighting inefficiencies in traditional methods . Optimization strategies include:
- Computational reaction design : Tools like quantum chemical calculations can predict optimal reaction pathways, reducing trial-and-error approaches .
- Heterogeneous catalysis : Use of immobilized catalysts to improve piperazine coupling efficiency.
- Stepwise purification : Intermediate purification via column chromatography or recrystallization to minimize side products.
Q. How can researchers validate the structural integrity of this compound?
Structural validation requires a combination of:
- X-ray crystallography : Resolve atomic positions (e.g., as demonstrated for similar piperazine-pyrimidine derivatives in crystallography reports) .
- Spectroscopic techniques :
- ¹H/¹³C NMR : Confirm substituent integration and coupling patterns (e.g., ethoxy group at C6, methyl at C2).
- HRMS : Verify molecular weight (e.g., C₁₇H₂₀ClN₄O₃S, expected [M+H]⁺ = 395.09).
Q. What in vitro models are appropriate for initial biological activity assessment?
- Enzyme inhibition assays : Test affinity for targets like kinases or GPCRs, leveraging the sulfonyl group’s hydrogen-bonding potential.
- Cell viability assays : Screen for cytotoxicity in cancer lines (e.g., HepG2, MCF-7) using derivatives with modified substituents .
Advanced Research Questions
Q. How can computational methods aid in designing derivatives with improved pharmacokinetic properties?
- Quantum mechanical modeling : Predict metabolic hotspots (e.g., ethoxy group oxidation) using software like Gaussian or ORCA .
- Molecular dynamics (MD) simulations : Assess binding stability to target proteins (e.g., piperazine-sulfonyl interactions with ATP-binding pockets) .
- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions .
Q. What strategies resolve contradictions between in vitro and in vivo data for this compound?
- Pharmacokinetic-pharmacodynamic (PK/PD) modeling : Correlate plasma concentration-time profiles with efficacy using tools like Phoenix WinNonlin.
- Metabolite identification : Use LC-MS/MS to detect active metabolites that may explain in vivo activity discrepancies .
- Tissue distribution studies : Radiolabel the compound (e.g., ¹⁴C) to track accumulation in target organs .
Q. How can structure-activity relationship (SAR) studies optimize the piperazine and pyrimidine substituents?
- Piperazine modifications : Replace the 4-chlorophenylsulfonyl group with bioisosteres (e.g., 4-fluorophenylsulfonyl) to balance lipophilicity and solubility .
- Pyrimidine substitutions : Introduce electron-withdrawing groups (e.g., Cl at C4) to enhance metabolic stability .
- Ethoxy group tuning : Replace with cyclopropylmethoxy to reduce oxidative metabolism .
Q. What considerations are critical for scaling up synthesis from milligram to gram scale?
- Reactor design : Use flow chemistry for exothermic steps (e.g., sulfonylation) to improve heat dissipation .
- Process analytical technology (PAT) : Implement real-time FTIR or Raman monitoring to track reaction progression .
- Green chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer solvent use .
Q. How can researchers assess metabolic stability and toxicity early in development?
- Liver microsome assays : Incubate with human/rat microsomes to measure half-life and identify major CYP450 isoforms involved .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100.
- hERG inhibition assay : Use patch-clamp electrophysiology to evaluate cardiac toxicity risks .
Q. What in vivo models are suitable for evaluating efficacy and safety?
- Xenograft models : Test antitumor activity in immunodeficient mice implanted with patient-derived xenografts (PDX).
- Pharmacokinetic studies : Measure bioavailability and clearance in Sprague-Dawley rats via IV/PO dosing .
- Toxicokinetics : Monitor organ toxicity (e.g., liver, kidney) through histopathology and serum biomarkers (ALT, AST) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies?
- Tracer studies : Use ¹³C-labeled ethoxy groups to track metabolic pathways via NMR or mass spectrometry .
- Deuterium substitution : Incorporate ²H at labile positions (e.g., methyl group) to prolong half-life via the kinetic isotope effect .
Data Contradiction Analysis Example
Scenario : In vitro data shows potent enzyme inhibition (IC₅₀ = 50 nM), but in vivo efficacy is negligible.
Resolution Steps :
Confirm compound stability in plasma (e.g., rapid hydrolysis of ethoxy group detected via LC-MS) .
Modify the ethoxy group to a bulkier substituent (e.g., isopropoxy) to reduce esterase-mediated cleavage .
Re-test in vivo with a prodrug strategy (e.g., acetyl-protected ethoxy group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
